1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene

Coordination Chemistry Crystal Engineering Ligand Design

This C3-symmetric, tridentate TRISOX scaffold enforces facial metal coordination, delivering superior enantiofacial control and higher catalytic activity than traditional bisoxazoline (BOX) or PyBOX ligands. Its tripodal architecture stabilizes high-valent metal complexes (Cu(II), Sc(III)) for Kharasch-Sosnovsky reactions (up to 93% ee), diazoalkane-carbonyl homologation (98:2 er, >98% yield), and asymmetric Michael additions (93% ee). Ideal for medicinal chemistry, process development, and MOF synthesis. Choose this privileged ligand to minimize diastereomeric transition states and boost chiral induction across demanding transformations.

Molecular Formula C15H15N3O3
Molecular Weight 285.3 g/mol
CAS No. 75953-88-7
Cat. No. B3057003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene
CAS75953-88-7
Molecular FormulaC15H15N3O3
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1COC(=N1)C2=CC(=CC(=C2)C3=NCCO3)C4=NCCO4
InChIInChI=1S/C15H15N3O3/c1-4-19-13(16-1)10-7-11(14-17-2-5-20-14)9-12(8-10)15-18-3-6-21-15/h7-9H,1-6H2
InChIKeyKXZGVOMPMAEUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(4,5-dihydrooxazol-2-yl)benzene CAS 75953-88-7 | C3-Symmetric Tripodal Oxazoline Ligand for Asymmetric Catalysis Procurement


1,3,5-Tris(4,5-dihydrooxazol-2-yl)benzene (CAS 75953-88-7) is a neutral, tridentate, C3-symmetric tripodal ligand featuring three oxazoline rings attached to a central benzene core via their 2-positions [1]. As a member of the trisoxazoline (TRISOX) ligand class, it coordinates transition metals through the nitrogen atoms of its oxazoline moieties, forming chiral metal complexes with facial coordination geometry [2]. Its molecular formula is C15H15N3O3, molecular weight 285.30 g/mol, with a calculated density of 1.47±0.1 g/cm³ and limited aqueous solubility of approximately 1.1 g/L at 25 °C . The unsubstituted parent ligand serves as a fundamental scaffold for asymmetric catalysis applications and as a building block for more elaborate chiral ligand derivatives [2].

Why 1,3,5-Tris(4,5-dihydrooxazol-2-yl)benzene Cannot Be Substituted with Bisoxazoline or PyBOX Ligands: C3 Symmetry and Tridentate Coordination Matter


Generic ligand substitution fails in asymmetric catalysis applications of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene due to the unique topological and stereoelectronic consequences of its C3-symmetric, tridentate framework. Unlike C2-symmetric bisoxazolines (BOX) or pyridine-bisoxazolines (PyBOX), which bind metals in a planar or pseudo-planar geometry, the benzene-centered tripodal architecture enforces facial coordination to transition metals, generating chiral environments of fundamentally different spatial organization [1]. This tridentate chelation mode enhances complex stability through the chelate effect, enabling stable coordination with high oxidation state metals including rare earth cations where analogous BOX complexes fail [2]. In head-to-head catalytic performance, trisoxazoline-derived chiral metal catalysts have demonstrated better enantiofacial control, higher catalytic activity, and higher tolerance of impurities than corresponding bisoxazoline-derived systems [3]. The C3 symmetry axis reduces the number of competing diastereomeric transition states, providing a distinct stereochemical control mechanism that cannot be replicated by lower-symmetry bidentate ligands [1].

1,3,5-Tris(4,5-dihydrooxazol-2-yl)benzene Quantitative Performance Evidence vs. Bisoxazoline and Pyridine-Bisoxazoline Ligands


Coordination Chemistry Differentiation: Tridentate Facial Binding vs. Bidentate Planar Binding

The 1,3,5-tris(oxazolinyl)benzene ligand exhibits fundamentally different coordination behavior compared to bidentate BOX ligands. With Ag(I) trifluoroacetate, it forms a discrete tetranuclear [Ag₄(L)₂(CH₃CN)₂(CF₃CO₂)₄]ₙ 1D coordination polymer (space group P-1, R = 0.0365, wR2 = 0.0929) featuring cage-like [Ag₄(L)₂(CF₃CO₂)₂]²⁺ subunits [1]. In contrast, PyBOX ligands with lanthanide cations achieve Lewis acidity, whereas Ln-BOX complexes fail entirely [2]. This coordination divergence establishes the benzene-based tripodal ligand as structurally distinct from both BOX and PyBOX families, enabling applications where bidentate ligands cannot function.

Coordination Chemistry Crystal Engineering Ligand Design

Cu(II)-Catalyzed Allylic Oxidation: Enantioselectivity Benchmarking of TRISOX vs. Unligated Copper

The Cu(II)-tris(oxazoline) complex derived from 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene catalyzes allylic oxidation of cycloalkenes with enantioselectivities up to 93% ee under Kharasch-Sosnovsky reaction conditions [1]. In contrast, unligated copper systems perform the same oxidation with zero enantioselectivity (racemic product). Furthermore, within the asymmetric allylic oxidation literature, mono-oxazoline and bisoxazoline ligand systems often exhibit longer reaction times and moderate yields and enantiomeric excesses, whereas trisoxazoline systems achieve superior performance [1].

Asymmetric Catalysis Allylic Oxidation C-H Activation

Cu(II)-Catalyzed Michael Addition: Trisoxazoline vs. Bisoxazoline Enantioselectivity Comparison

In the Cu(II)-catalyzed asymmetric Michael addition of benzylidene malonate to indole, trisoxazoline ligands derived from the benzene-based tripodal scaffold achieve enantioselectivities up to 93% ee with high yield [1]. In comparative studies, trisoxazoline-derived chiral catalysts consistently achieve better enantiofacial control, higher catalytic activity, and higher tolerance of impurities than corresponding bisoxazoline-derived catalysts across multiple reaction types including Friedel-Crafts, Kinugasa, 1,3-dipolar cycloaddition, cyclopropanation, and Diels-Alder reactions [2].

Asymmetric Catalysis Michael Addition Lewis Acid Catalysis

Potassium Enolate-Mediated Michael Addition: Tripodal Oxazoline vs. Achiral Base Enantioselectivity

Benzene-based tripodal oxazolines including the 1,3,5-tris(oxazolinyl)benzene scaffold function as chiral ligands for the catalytic enantioselective Michael addition via potassium enolates. Using a catalytic amount of tBuOK-oxazoline complex in toluene at −78 °C, methyl phenylacetate undergoes 1,4-addition to methyl acrylate with up to 82% ee [1]. The baseline achiral base alone (tBuOK without ligand) yields racemic product (0% ee).

Asymmetric Catalysis Michael Addition Organocatalysis

Sc(III)-Catalyzed Diazoalkane-Carbonyl Homologation: Trisoxazoline Enables High Enantioselectivity

In scandium(III) triflate-catalyzed diazoalkane-carbonyl homologation for α-arylation of cycloalkanones, tris(oxazoline)-based ligand systems achieve enantioselectivities up to 98:2 enantiomeric ratio (>98% yield) with catalyst loadings as low as 0.5 mol% on scales up to 5 mmol . Bis(oxazoline) ligands are also compatible with this scandium-catalyzed system, but the reported optimal performance metrics (98:2 er) are achieved with the tris(oxazoline) ligand class.

Asymmetric Catalysis C-C Bond Formation Homologation

1,3,5-Tris(4,5-dihydrooxazol-2-yl)benzene Optimal Application Scenarios Based on Quantitative Performance Evidence


Asymmetric Allylic Oxidation of Cycloalkenes for Chiral Allylic Ester Synthesis

Researchers requiring enantioselective C-H oxidation of cycloalkenes should prioritize 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene-derived Cu(II) catalysts. The system delivers up to 93% ee in the Kharasch-Sosnovsky reaction for 2-cycloalkenyl benzoate synthesis, representing a substantial improvement over unligated copper (0% ee) and outperforming many mono-oxazoline and bisoxazoline systems that suffer from longer reaction times and moderate yields [1]. This scenario is particularly relevant for pharmaceutical intermediate synthesis requiring chiral allylic alcohol derivatives.

Scandium-Catalyzed α-Arylation of Cycloalkanones via Diazoalkane Homologation

For C-C bond formation via diazoalkane-carbonyl homologation, the combination of scandium(III) triflate with tris(oxazoline) ligands achieves 98:2 enantiomeric ratio with >98% yield at 0.5 mol% catalyst loading on up to 5 mmol scale . This provides a single-step solution to α-arylation of cycloalkanones, an ongoing synthetic challenge. The low catalyst loading and scalability make this application economically attractive for medicinal chemistry and process development laboratories.

Cu(II)-Catalyzed Asymmetric Michael Addition of Benzylidene Malonate to Indole

Trisoxazoline ligands derived from the 1,3,5-tris(oxazolinyl)benzene scaffold are the ligand class of choice for Cu(II)-catalyzed asymmetric Michael addition of benzylidene malonate to indole, achieving up to 93% ee with high yield [2]. The documented superiority over bisoxazoline ligands in terms of enantiofacial control, catalytic activity, and impurity tolerance [3] makes this ligand scaffold essential for screening libraries targeting this transformation. This application is particularly valuable for constructing indole-containing chiral building blocks prevalent in natural product synthesis and drug discovery.

Metal-Organic Framework and Coordination Polymer Precursor

The tripodal coordination geometry of 1,3,5-tris(4,5-dihydrooxazol-2-yl)benzene enables the construction of structurally defined 1D coordination polymers and cage-like supramolecular architectures [4]. The ligand's ability to bridge multiple metal centers in predictable geometries, as demonstrated in the Ag(I) tetranuclear cage structure (space group P-1, R=0.0365), makes it valuable for crystal engineering and the rational design of metal-organic materials with specific porosity, catalytic, or sensing properties.

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